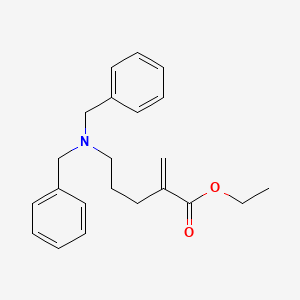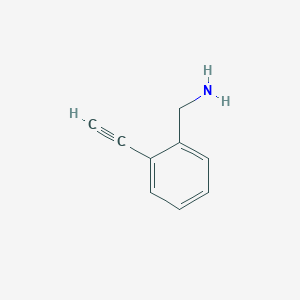
(2-Ethynylphenyl)methanamine
Vue d'ensemble
Description
“(2-Ethynylphenyl)methanamine” is a chemical compound with the molecular formula C9H9N . It is also known as 2-phenethylamine . The compound is used in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “(2-Ethynylphenyl)methanamine” consists of a phenyl ring attached to a methanamine group via an ethynyl linkage . The compound has a molecular weight of 131.174 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “(2-Ethynylphenyl)methanamine” are not available, 2-phenethylamines, a related group of compounds, are known to undergo various chemical reactions. These reactions are often used to modify the structure of the compounds for different applications .
Applications De Recherche Scientifique
1. Transfer Hydrogenation Reactions
(2-Ethynylphenyl)methanamine derivatives have been used in efficient transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes, synthesized from similar amines, have shown excellent conversions in transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).
2. Surface-Catalyzed Reactions
These compounds have been studied in surface-catalyzed reactions involving gases like dimethylpropanal and methanamine. Such reactions may be common to biological systems, including transamination processes (Mascavage et al., 2006).
3. Chiral Compound Synthesis
(2-Ethynylphenyl)methanamine analogs, like (indol-2-yl)methanamines, have been synthesized with high enantiomeric excess using amino acids and protecting groups. These have applications in natural products and pharmaceuticals (Lood et al., 2015).
4. Development of Antitumor Agents
Novel functionalized methanamines, including (2-Ethynylphenyl)methanamine derivatives, have shown promise as in vitro antitumor agents against various human cancer cell lines (Károlyi et al., 2012).
5. Development of Serotonin/Noradrenaline Reuptake Inhibitors
1-(2-Phenoxyphenyl)methanamines, closely related to (2-Ethynylphenyl)methanamine, have been explored for their dual serotonin and noradrenaline reuptake pharmacology (Whitlock et al., 2008).
6. Catalysis in Organic Synthesis
Compounds like 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives, which are structurally related to (2-Ethynylphenyl)methanamine, have been used in catalysis, showing good activity and selectivity in organic synthesis (Roffe et al., 2016).
7. Thermophysical Properties Study
Research on the thermodynamic and thermophysical properties of organic nitrogen compounds, including methanamines, contributes to understanding their behavior in various conditions, relevant to both industrial and scientific applications (Chao et al., 1990).
Orientations Futures
2-Phenethylamines, a group of compounds related to “(2-Ethynylphenyl)methanamine”, have been studied extensively in medicinal chemistry. They have been found to have various therapeutic targets, making them appealing screening compounds . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .
Propriétés
IUPAC Name |
(2-ethynylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYSAKUWUWOCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663663 | |
| Record name | 1-(2-Ethynylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethynylphenyl)methanamine | |
CAS RN |
38379-21-4 | |
| Record name | 1-(2-Ethynylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)
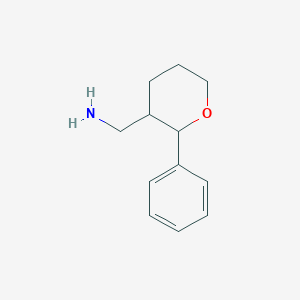
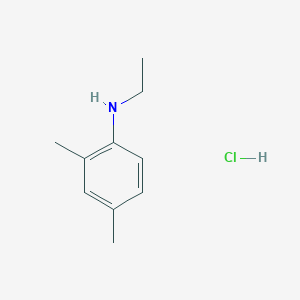
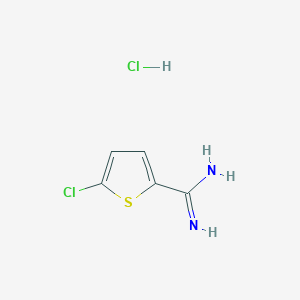
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)
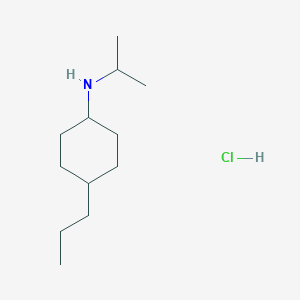
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)
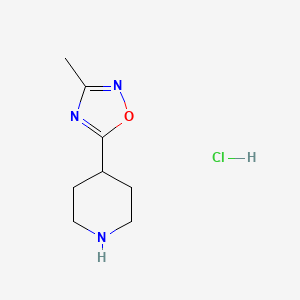


![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)

![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)
